Methyl 2,6-difluoro-3-hydroxybenzoate
Overview
Description
Methyl 2,6-difluoro-3-hydroxybenzoate is a fluorinated aromatic ester . It has a molecular formula of C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid .
Synthesis Analysis
Methyl 2,6-difluoro-3-hydroxybenzoate can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol . Another synthesis method involves the reaction of 2,6-difluoro-3-triisopropylsilyloxy-benzoic acid with SOCl2 in methanol .Molecular Structure Analysis
The InChI code for Methyl 2,6-difluoro-3-hydroxybenzoate is1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3
. The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file . Physical And Chemical Properties Analysis
Methyl 2,6-difluoro-3-hydroxybenzoate has a molecular weight of 188.13 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Summary of the Application
“Methyl 2,6-difluoro-3-hydroxybenzoate” is used in the study of FtsZ allosteric inhibition . FtsZ is a protein involved in bacterial cell division, and its inhibition could potentially lead to new antibacterial treatments .
Methods of Application
The research involved a conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzoate (DFMBA) with 3-methoxybenzamide (3-MBA) . The goal was to investigate the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .
Results or Outcomes
The calculations reveal that the presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . When interacting with the protein, the fluorinated ligand can thus more easily adopt the non-planar conformation found in reported co-crystallized complexes with FtsZ, than the non-fluorinated one . Molecular docking studies of the favored non-planar conformation of 2,6-difluoro-3-methoxybenzoate highlights the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .
Fluorinated esters are known for their high thermal stability, chemical resistance, and unique electronic properties, which make them useful in a variety of applications, including materials science, pharmaceuticals, and agrochemicals .
Fluorinated esters are known for their high thermal stability, chemical resistance, and unique electronic properties, which make them useful in a variety of applications, including materials science, pharmaceuticals, and agrochemicals .
Safety And Hazards
properties
IUPAC Name |
methyl 2,6-difluoro-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXKUYJHKDPVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-difluoro-3-hydroxybenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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